

In-Depth Technical Guide: Mal-PEG4-VCP-NB

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mal-PEG4-VCP-NB

Cat. No.: B15604002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Antibody-Drug Conjugate (ADC) linker, **Mal-PEG4-VCP-NB**, including its properties, mechanism of action, and relevant experimental protocols.

Core Properties of Mal-PEG4-VCP-NB

Mal-PEG4-VCP-NB is a key bifunctional linker used in the development of ADCs. It incorporates a maleimide group for conjugation to thiol-containing molecules like antibodies, a polyethylene glycol (PEG4) spacer to enhance solubility, and a protease-cleavable Valine-Citrulline-p-aminobenzyl (Val-Cit-PAB) linker for controlled payload release.

Physicochemical Properties

Property	- Value	Reference
CAS Number	1345681-54-0	[1][2][3]
Molecular Formula	C38H49N7O15	MedChemExpress
Molecular Weight	843.83 g/mol	MedChemExpress
Appearance	White to off-white solid	Typical for similar compounds
Solubility	Soluble in DMSO and DMF	[4]
Storage	Store at -20°C, protected from moisture	[4][5]



Structural Components and Functionality

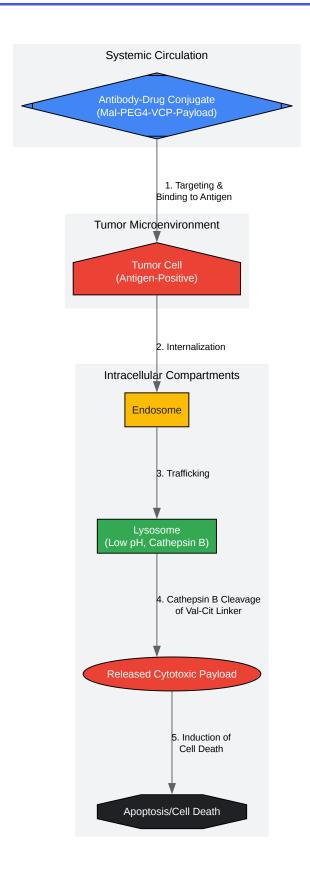
The structure of Mal-PEG4-VCP-NB is designed for specific functions within an ADC construct:

- Maleimide (Mal): Enables covalent conjugation to cysteine residues on antibodies or other targeting proteins through a Michael addition reaction. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[6]
- Polyethylene Glycol (PEG4): A four-unit PEG spacer enhances the hydrophilicity and solubility of the ADC, reducing aggregation and improving pharmacokinetics.
- Val-Cit-PAB (VCP): This dipeptide linker is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[3][7] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified cytotoxic payload after cleavage of the Val-Cit bond.[7]
- Norbornene (NB): The "NB" in the name likely refers to a norbornene moiety, which can be
 used for bioorthogonal conjugation reactions, although this is a less common interpretation
 for this specific linker, where "VCP" is the dominant reactive/cleavable feature for ADC
 applications. In the context of the identified CAS number and common ADC linker structures,
 the primary functional components are the Maleimide and the Val-Cit-PAB cassette.

Mechanism of Action and Signaling Pathway

The efficacy of an ADC utilizing the **Mal-PEG4-VCP-NB** linker relies on a multi-step process that culminates in the targeted release of a cytotoxic payload within cancer cells.





Click to download full resolution via product page

Figure 1. Mechanism of action of an ADC with a cleavable Val-Cit linker.

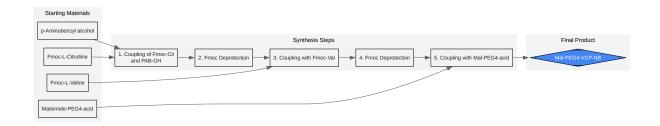


Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **Mal- PEG4-VCP-NB** and similar ADC linkers.

Synthesis of Mal-PEG4-VCP-NB (Representative Protocol)

A specific, detailed synthesis protocol for **Mal-PEG4-VCP-NB** is not readily available in the public domain. However, a representative synthesis can be adapted from established methods for similar Maleimide-PEG-Val-Cit-PAB linkers.[8]



Click to download full resolution via product page

Figure 2. Representative workflow for the synthesis of Mal-PEG4-VCP-NB.

Materials:

- Fmoc-L-Citrulline
- p-Aminobenzyl alcohol (PAB-OH)



- Fmoc-L-Valine
- Maleimide-PEG4-acid
- Coupling agents (e.g., HATU, HBTU)
- Bases (e.g., DIPEA, Piperidine)
- Solvents (e.g., DMF, DCM)
- Purification supplies (e.g., HPLC)

Procedure:

- Synthesis of Fmoc-Val-Cit-PAB-OH:
 - Couple Fmoc-L-Citrulline to p-aminobenzyl alcohol using a suitable coupling agent like
 HATU in the presence of a base such as DIPEA in DMF.
 - After reaction completion, perform an aqueous workup and purify the product.
 - Remove the Fmoc protecting group using piperidine in DMF.
 - Couple the resulting free amine with Fmoc-L-Valine using a coupling agent.
 - Purify the resulting Fmoc-Val-Cit-PAB-OH.
- Final Coupling with Maleimide-PEG4-acid:
 - Deprotect the Fmoc group from Fmoc-Val-Cit-PAB-OH as described above.
 - Couple the free amine with Maleimide-PEG4-acid using a coupling agent to yield the final product, Mal-PEG4-VCP-NB.
 - Purify the final compound by reverse-phase HPLC.

Antibody Conjugation Protocol

Foundational & Exploratory





This protocol describes the conjugation of **Mal-PEG4-VCP-NB** to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.[4]

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
- Reducing agent (e.g., TCEP or DTT)
- Mal-PEG4-VCP-payload conjugate
- Quenching reagent (e.g., N-acetylcysteine)
- Purification system (e.g., size-exclusion chromatography)
- Solvents (e.g., DMSO for dissolving the linker-payload)

Procedure:

- Antibody Reduction:
 - Incubate the mAb with a controlled molar excess of a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds, exposing free thiol groups. The reaction is typically carried out at 37°C for 1-2 hours.
- Conjugation:
 - Dissolve the Mal-PEG4-VCP-payload in a minimal amount of a water-miscible organic solvent like DMSO.
 - Add the dissolved linker-payload to the reduced antibody solution. The reaction is typically performed at pH 7.0-7.5 at room temperature for 1-2 hours or at 4°C overnight.
- Quenching:
 - Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
- Purification:



- Purify the resulting ADC from unconjugated payload and other reaction components using size-exclusion chromatography or tangential flow filtration.
- Characterization:
 - Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.[7][9]

Materials:

- ADC conjugate with Mal-PEG4-VCP-NB linker
- Recombinant human Cathepsin B
- Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)
- Control ADC with a non-cleavable linker
- LC-MS system for analysis

Procedure:

- Assay Setup:
 - In a microcentrifuge tube, combine the ADC, Cathepsin B, and assay buffer.
 - Prepare control samples including the ADC without the enzyme and a non-cleavable ADC with the enzyme.
- Incubation:
 - Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
- Sample Analysis:



- At each time point, quench the reaction (e.g., by adding a protease inhibitor or by immediate freezing).
- Analyze the samples by LC-MS to quantify the amount of released payload.
- Data Analysis:
 - Plot the concentration of the released payload over time to determine the cleavage kinetics.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potency of the ADC on cancer cell lines.[10][11][12]

Materials:

- · Antigen-positive and antigen-negative cancer cell lines
- · Complete cell culture medium
- ADC, unconjugated antibody, and free payload
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- · 96-well plates
- Plate reader

Procedure:

- · Cell Seeding:
 - Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treatment:



- Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
 Include untreated cells as a control.
- Incubation:
 - Incubate the plates for 72-120 hours at 37°C in a CO₂ incubator.
- MTT Addition and Incubation:
 - Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization:
 - Remove the medium and add solubilization buffer to dissolve the formazan crystals.
- Absorbance Reading:
 - Read the absorbance at a wavelength of 570 nm using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the untreated control. Plot the doseresponse curves and determine the IC₅₀ values.

Conclusion

Mal-PEG4-VCP-NB is a well-characterized and effective linker for the development of ADCs. Its design allows for stable conjugation to antibodies, favorable pharmacokinetic properties, and specific, enzyme-mediated release of cytotoxic payloads within the target tumor cells. The experimental protocols provided in this guide offer a framework for the synthesis, conjugation, and in vitro evaluation of ADCs utilizing this advanced linker technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. broadpharm.com [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Mal-PEG4-VCP-NB].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604002#mal-peg4-vcp-nb-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com